5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-4-sulfanylidene-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S2/c1-3-4-6(13)9-2-10-7(4)14-5(3)8(11)12/h2H,1H3,(H,11,12)(H,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXBUTPDWFATHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=S)NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid (CAS Number: 141622-32-4) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential applications in medicinal chemistry.
The compound has the following chemical properties:
- Molecular Formula : C₈H₆N₂O₂S₂
- Molecular Weight : 218.27 g/mol
- Density : 1.52 g/cm³
- Boiling Point : 406.1ºC at 760 mmHg
- Flash Point : 199.4ºC
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclization reactions of appropriate precursors. For instance, the cyclization of 2-aminothiophene derivatives with various carboxylic acids has been a common method to generate these compounds. Recent studies have highlighted the use of peptide coupling techniques to create new derivatives with enhanced biological properties .
Antimicrobial Activity
Recent research has demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antimicrobial activity. A study focused on the synthesis of amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acids showed promising results against various bacterial strains, particularly Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) for some derivatives was reported to be low, indicating strong antibacterial properties.
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 5-Methyl-4-sulfanylidene derivative | 8 | Pseudomonas aeruginosa |
| N-(6-Methylpyridin-2-yl) derivative | 16 | Staphylococcus aureus |
Enzyme Inhibition
Molecular docking studies have suggested that these compounds can inhibit specific enzymes such as TrmD from Pseudomonas aeruginosa. This enzyme is critical for bacterial survival and represents a potential target for antibiotic development . The binding affinity and interaction modes of these compounds with the enzyme's active site provide insights into their mechanism of action.
Case Studies
-
Study on Antimicrobial Efficacy :
- A combinatorial library of thieno[2,3-d]pyrimidine derivatives was synthesized and evaluated for antimicrobial activity.
- The study found that certain derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- The most effective compound had an MIC value significantly lower than standard antibiotics used in clinical settings .
- Enzyme Inhibition Analysis :
Comparison with Similar Compounds
Substituent Variations at Position 4
The sulfanylidene (C=S) group distinguishes the target compound from analogs with oxo (C=O) or amino (NH) groups at position 4:
Key Insight: The sulfanylidene group increases reactivity compared to oxo or amino derivatives, making the target compound more suitable for covalent bonding in drug design .
Substituent Variations at Position 2
Position 2 modifications influence electronic and steric effects:
Functional Group Modifications at Position 6
The carboxylic acid at position 6 is critical for binding to biological targets:
Key Insight : Ester or amide derivatives of the carboxylic acid group are used to modulate pharmacokinetic properties, whereas the free acid is ideal for target binding .
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally proceeds via the preparation of 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid derivatives, followed by functionalization to introduce the sulfanylidene (thioxo) group at the 4-position. The key steps involve:
- Formation of the thieno[2,3-d]pyrimidine core.
- Introduction of the carboxylic acid group at position 6.
- Conversion of the 4-oxo group to a 4-sulfanylidene (thioxo) group.
Preparation of the Core Acid Intermediate
The starting material for the synthesis is typically 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid. This intermediate can be prepared by hydrolysis of the corresponding ethyl ester under aqueous conditions with acidification to isolate the free acid. The procedure involves:
- Hydrolysis of ethyl ester in aqueous medium under slight boiling.
- Acidification of the sodium salt solution with orthophosphoric acid.
- Filtration and washing with water to obtain the acid in pure form.
This method is efficient and yields the acid with high purity, which is crucial for subsequent transformations.
Introduction of the Sulfanylidene Group
The transformation of the 4-oxo group to the 4-sulfanylidene (thioxo) functionality is a critical step. While detailed experimental procedures specifically for the thioxo substitution are less frequently reported in open literature, the presence of the 4-sulfanylidene group is typically achieved by treatment of the 4-oxo precursor with sulfurizing agents such as Lawesson's reagent or phosphorus pentasulfide (P4S10). These reagents selectively replace the oxygen atom of the carbonyl group with sulfur, forming the thioxo group.
Coupling Reactions for Derivative Formation
A notable preparation method involves the synthesis of N-benzylamides of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, which can be adapted for the sulfanylidene analogs. The method uses 1,1'-carbonyldiimidazole (CDI) as a coupling reagent to activate the carboxylic acid group, facilitating amide bond formation under mild conditions.
Procedure Summary:
- Mix the acid (0.25 g, 0.00118 mol) with 1,1'-carbonyldiimidazole (0.195 g, 0.0012 mol) in 1 mL anhydrous dimethylformamide (DMF).
- Heat the mixture at 50 °C for 10 minutes to generate the reactive imidazolide intermediate, with carbon dioxide release.
- Add the corresponding amine (0.0012 mol) directly to the reaction mixture.
- Stir at mild temperature without the need for high pressure or temperature.
- Isolate the product by diluting with water and filtering.
This two-stage, one-pot procedure is efficient, economical, and yields high purity products with good yields (up to 79% reported for related amides).
Summary of Preparation Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrolysis of ethyl ester | Aqueous medium, slight boiling, acidification with H3PO4 | High | Produces 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid |
| Thioxo group introduction | Sulfurizing agents (e.g., Lawesson's reagent, P4S10) | Not explicitly reported | Converts 4-oxo to 4-sulfanylidene group |
| Amide coupling (for derivatives) | 1,1'-Carbonyldiimidazole, DMF, 50 °C, 10 min + amine addition | Up to 79% | Mild, one-pot, efficient synthesis of benzylamides |
Q & A
Q. Q1. What are the common synthetic routes for preparing 5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid, and how are intermediates characterized?
A1. The synthesis typically involves multi-step reactions starting with functionalized pyrimidine or thiophene precursors. For example, a method analogous to involves cyclocondensation of 3-amino-5-methylthieno[2,3-d]pyrimidine intermediates with thiourea derivatives under acidic conditions. Key intermediates are characterized via:
- NMR spectroscopy : H and C NMR to confirm regiochemistry (e.g., δ 2.55 ppm for methyl groups in sulfanylidene moieties) .
- IR spectroscopy : Peaks at ~3470 cm (O–H stretch) and 1748 cm (C=O) validate functional groups .
- Mass spectrometry : HRMS (ESI+) ensures molecular ion consistency with theoretical values .
Q. Q2. What analytical techniques are essential for confirming the structural integrity of this compound?
A2. Structural validation requires:
- Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., C–S bond distances ~1.68 Å in sulfanylidene groups) .
- Chromatographic methods : HPLC or UPLC with UV detection to assess purity (>95% by area normalization) .
- Elemental analysis : Confirms C, H, N, S composition within ±0.4% of theoretical values .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to enhance the yield of 5-methyl-4-sulfanylidene derivatives during synthesis?
A3. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, reducing side reactions .
- Catalyst use : Palladium catalysts (e.g., Pd/C) enhance reductive cyclization efficiency, as demonstrated in nitroarene cyclizations .
- Temperature control : Maintaining 80–100°C prevents premature decomposition of thiourea precursors .
Q. Q4. What computational methods are employed to predict the electronic properties of this compound, and how do they correlate with experimental data?
A4. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:
- Electrostatic potential maps : Highlight nucleophilic regions (e.g., sulfanylidene sulfur) for electrophilic attack .
- HOMO-LUMO gaps : A calculated gap of ~4.2 eV aligns with UV-vis absorption maxima at 290–320 nm, confirming charge-transfer transitions .
- Molecular docking : Simulates binding affinities to biological targets (e.g., kinase enzymes) for structure-activity relationship (SAR) studies .
Q. Q5. How can contradictory spectral data from different synthetic batches be resolved?
A5. Contradictions often arise from:
- Tautomeric equilibria : The sulfanylidene group may exist as thione-thiol tautomers, altering NMR signals. Variable-temperature H NMR (e.g., 25–60°C) can stabilize the dominant tautomer .
- Crystallization artifacts : Recrystallization from dichloromethane/hexane vs. ethanol may yield polymorphs with distinct melting points. Powder XRD distinguishes polymorphic forms .
- Impurity profiling : LC-MS identifies byproducts (e.g., des-methyl analogs) that affect spectral interpretations .
Methodological Challenges and Solutions
Q. Q6. What strategies mitigate decomposition of the sulfanylidene group during prolonged storage?
A6.
- Storage conditions : Lyophilized samples stored under argon at −20°C reduce oxidation/hydrolysis .
- Stabilizers : Addition of 1–2% (w/w) ascorbic acid inhibits radical-mediated degradation .
- Periodic QC checks : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC .
Q. Q7. How are reaction kinetics studied for thieno[2,3-d]pyrimidine derivatives, and what mechanistic insights are gained?
A7.
- Pseudo-first-order kinetics : Monitoring thiourea consumption via in situ IR (disappearance of C=S stretch at 1250 cm) reveals rate constants dependent on pH and temperature .
- Isotope labeling : C-labeled intermediates track regioselectivity in cyclization steps .
- Mechanistic probes : Trapping intermediates (e.g., with TEMPO) confirms radical pathways in metal-catalyzed reactions .
Biological and Pharmacological Applications
Q. Q8. What in vitro assays are used to evaluate the biological activity of this compound?
A8.
- Kinase inhibition assays : IC values against EGFR or VEGFR2 are measured via fluorescence polarization .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess selectivity indices .
- Metabolic stability : Microsomal half-life (t) in human liver microsomes predicts in vivo bioavailability .
Q. Q9. How does structural modification of the sulfanylidene group impact bioactivity?
A9.
- Sulfur oxidation : Replacing S with SO reduces cytotoxicity but enhances solubility (logP decreases by ~1.5 units) .
- Methyl substitution : 5-Methyl derivatives show 3-fold higher kinase inhibition vs. des-methyl analogs due to hydrophobic pocket interactions .
- Carboxylic acid bioisosteres : Amide or ester analogs improve membrane permeability (PAMPA assay) .
Data Reproducibility and Validation
Q. Q10. How can researchers ensure reproducibility of synthetic procedures across laboratories?
A10.
- Detailed protocols : Specify exact equivalents (e.g., 1.05 eq. of thiourea) and mixing rates (e.g., 500 rpm) to avoid batch variations .
- Cross-lab validation : Collaborative trials using shared reference standards (e.g., USP-grade starting materials) .
- Open-data practices : Deposit raw spectral data in repositories like PubChem or Zenodo for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
